molecular formula C17H15FO4 B5714366 (2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

Cat. No.: B5714366
M. Wt: 302.30 g/mol
InChI Key: UOYUFPKPEBPZSG-VQHVLOKHSA-N
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Description

(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid is an organic compound characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl alcohol and 3-methoxy-4-hydroxybenzaldehyde.

    Formation of Intermediate: The first step involves the protection of the hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde using a suitable protecting group, followed by the reaction with 2-fluorobenzyl alcohol to form the intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with an appropriate reagent, such as malonic acid or its derivatives, under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
  • (2E)-3-{4-[(2-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
  • (2E)-3-{4-[(2-iodobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

Uniqueness

(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-21-16-10-12(7-9-17(19)20)6-8-15(16)22-11-13-4-2-3-5-14(13)18/h2-10H,11H2,1H3,(H,19,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYUFPKPEBPZSG-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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